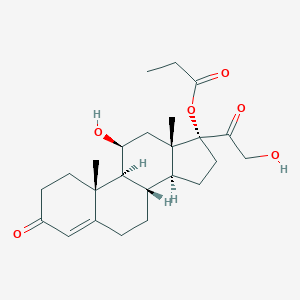

Hydrocortisone 17-Propionate

Descripción general

Descripción

Hydrocortisone 17-Propionate is a synthetic corticosteroid with anti-inflammatory properties. While the provided papers do not directly discuss Hydrocortisone 17-Propionate, they do provide insights into similar compounds, such as Hydrocortisone 17-butyrate 21-propionate (HBP), which is a medium potent, non-halogenated double-ester of hydrocortisone . These compounds are used in the treatment of various skin conditions due to their anti-inflammatory action .

Synthesis Analysis

The synthesis of hydrocortisone and its derivatives can be complex. One study reports the total biosynthesis of hydrocortisone from a simple carbon source in yeast, involving an artificial biosynthetic pathway with 13 engineered genes . This demonstrates the potential for microbial production of hydrocortisone, which could be applied to its derivatives as well.

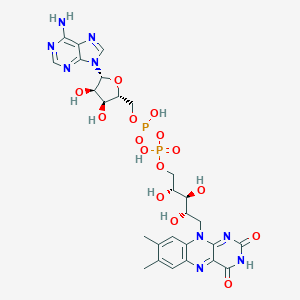

Molecular Structure Analysis

The molecular structure of hydrocortisone derivatives like HBP is characterized by esterification at specific positions, which affects their binding affinity to glucocorticoid receptors. Esterification of hydroxyl groups in the side chain by butyrate and propionate increases the affinity to the glucocorticoid receptor, as evidenced by kinetic analyses of binding in rat liver .

Chemical Reactions Analysis

Hydrocortisone derivatives undergo hydrolysis when applied to the skin. For instance, HBP is hydrolyzed at the position of 21, allowing it to reach the dermis and potentially enter systemic circulation . The intracellular concentration of HBP in human keratinocytes is estimated to be more than five times its extracellular concentration, indicating significant accumulation within cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrocortisone derivatives are influenced by their molecular structure. For example, the esterification of hydrocortisone results in compounds with strong topical anti-inflammatory activity and weak systemic action . The affinity of these compounds to glucocorticoid receptors and their rate of dissociation from these receptors are key factors determining their potency and systemic effects .

Relevant Case Studies

Several studies have investigated the efficacy and safety of hydrocortisone derivatives in clinical settings. HBP has been shown to be effective in treating inflammatory skin disorders with a favorable benefit/risk ratio . Another study demonstrated that a conjugation product of hydrocortisone induced selective toxicity in cancer cells, suggesting potential therapeutic applications beyond anti-inflammatory use . Toxicity studies in animals have provided insights into the acute, subacute, and chronic toxicity profiles of these compounds, indicating that they are among the less toxic steroids compared to other synthetic steroids .

Aplicaciones Científicas De Investigación

Pharmacological Data and Clinical Efficacy

Hydrocortisone 17-butyrate 21-propionate (HBP) is recognized for its strong topical anti-inflammatory action and minimal systemic effects. It is effective in treating various inflammatory skin diseases, such as atopic dermatitis and psoriasis vulgaris. HBP demonstrates comparable potency to betamethasone 17-valerate but with less pronounced systemic effects, making it a favorable choice for treating inflammatory skin disorders (Fölster-Holst et al., 2016).

Application in Congenital Adrenal Hyperplasia

Hydrocortisone is the standard treatment for children with congenital adrenal hyperplasia (CAH). A study examining the interrelationships among cortisol exposures in CAH management revealed that understanding individual cortisol, 17-hydroxyprogesterone, and androstenedione profiles can assist in personalizing therapy for CAH patients (Sarafoglou et al., 2015).

Topical Corticosteroid Activity

A study evaluating the vasoconstrictive activity of different hydrocortisone formulations, including hydrocortisone 17-butyrate, showed significant vasoconstriction effects, highlighting its efficacy in topical applications. This study demonstrated the potential of new galenic formulations in enhancing skin penetration and efficiency of hydrocortisone applications (Görne et al., 2006).

Impact on Dermal Microvascular Endothelial Cells

Research on the effects of various corticosteroids, including hydrocortisone, on human dermal microvascular endothelial cells found that they stimulate cell growth in a dose-dependent manner. This study contributed to understanding the broader impacts of corticosteroids on cellular proliferation and their anti-inflammatory effects (Hettmannsperger et al., 2004).

Treatment of Psoriasis

A clinical trial comparing fluticasone propionate cream with hydrocortisone-17-butyrate cream in treating psoriasis found that fluticasone propionate was superior in efficacy. This highlights the comparative effectiveness of different corticosteroid formulations in treating specific skin conditions (James, 2001).

Ocular Applications

A study investigating hydrocortisone sodium phosphate, a related compound, in ocular conditions found that different concentrations have varying penetration capabilities in the human aqueous humor. This research is significant for understanding the optimal dosing and effectiveness of hydrocortisone in ocular treatments (Cagini et al., 2021).

Safety And Hazards

Direcciones Futuras

Topical corticosteroids like Hydrocortisone 17-Propionate are an essential tool for treating inflammatory skin conditions such as psoriasis and atopic dermatitis . The choice of a corticosteroid formulation should be based on characteristics of the lesion, cost, and patient preference . Correct patient application is critical to successful use . Future research may focus on improving the safety and efficacy of these treatments, as well as exploring new applications for these versatile medications .

Propiedades

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-4-20(29)30-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)21(16)18(27)12-23(17,24)3/h11,16-18,21,25,27H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUOTTDVXIVTTR-RPPPWEFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542373 | |

| Record name | [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocortisone 17-Propionate | |

CAS RN |

65980-97-4 | |

| Record name | [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

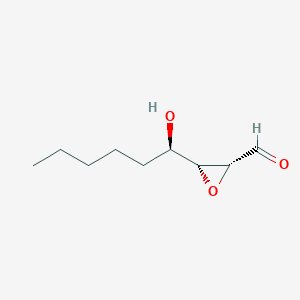

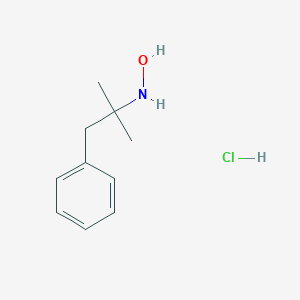

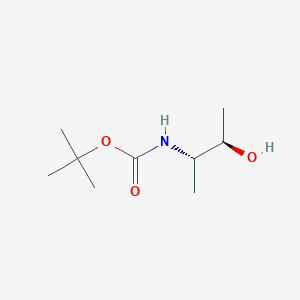

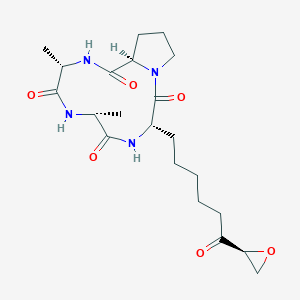

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

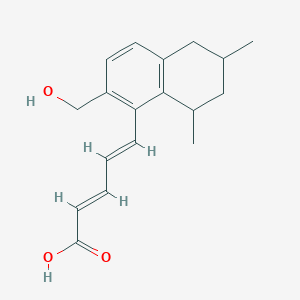

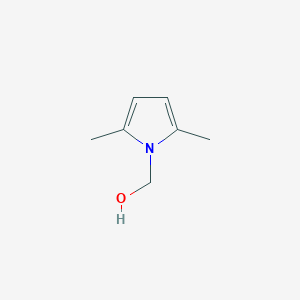

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)

![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)

![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)